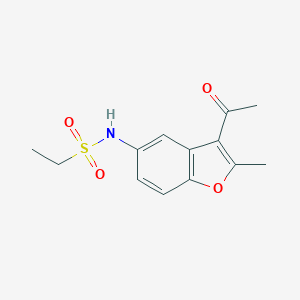
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)ethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)ethanesulfonamide, commonly known as AM404, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in 1993 and has since been the subject of numerous scientific studies.
Applications De Recherche Scientifique
AM404 has been studied extensively for its potential therapeutic applications in the treatment of various conditions. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects. It has also been studied for its potential use in the treatment of migraines, epilepsy, and drug addiction.
Mécanisme D'action
AM404 acts as an inhibitor of the fatty acid amide hydrolase (FAAH) enzyme, which is responsible for the breakdown of the endocannabinoid anandamide. By inhibiting FAAH, AM404 increases the levels of anandamide in the body, which in turn activates the cannabinoid receptors CB1 and CB2. This activation leads to the analgesic, anti-inflammatory, and neuroprotective effects of AM404.
Biochemical and Physiological Effects:
AM404 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. It has also been shown to protect against neuronal damage in models of stroke and traumatic brain injury. Additionally, AM404 has been shown to have anti-epileptic effects and to reduce drug-seeking behavior in animal models of addiction.
Avantages Et Limitations Des Expériences En Laboratoire
AM404 has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities with a high degree of purity. It is also relatively stable, which makes it easy to handle and store. However, one limitation of AM404 is that it is not very water-soluble, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are many potential future directions for research on AM404. One area of interest is the development of more efficient synthesis methods that can produce the compound in larger quantities and with higher purity. Another area of interest is the exploration of the potential therapeutic applications of AM404 in the treatment of various conditions, such as migraines, epilepsy, and drug addiction. Additionally, further research is needed to better understand the mechanism of action of AM404 and how it interacts with the endocannabinoid system.
Méthodes De Synthèse
AM404 is synthesized by the reaction of 5-hydroxytryptamine (5-HT) with arachidonic acid in the presence of acetic anhydride and sulfuric acid. The resulting product is then reacted with ethanesulfonic acid to form AM404. This synthesis method has been optimized over the years to improve the yield and purity of the final product.
Propriétés
Formule moléculaire |
C13H15NO4S |
|---|---|
Poids moléculaire |
281.33 g/mol |
Nom IUPAC |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)ethanesulfonamide |
InChI |
InChI=1S/C13H15NO4S/c1-4-19(16,17)14-10-5-6-12-11(7-10)13(8(2)15)9(3)18-12/h5-7,14H,4H2,1-3H3 |
Clé InChI |
SZCBCPNLCJUXGB-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)NC1=CC2=C(C=C1)OC(=C2C(=O)C)C |
SMILES canonique |
CCS(=O)(=O)NC1=CC2=C(C=C1)OC(=C2C(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-chloro-2-methylphenoxy)-N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]propanohydrazide](/img/structure/B229598.png)
![Ethyl 4-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate](/img/structure/B229600.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(2-nitrobenzyl)piperazine](/img/structure/B229602.png)
![(4-Nitrophenyl)[4-(propan-2-yl)piperazin-1-yl]methanone](/img/structure/B229603.png)
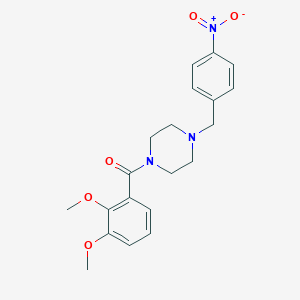
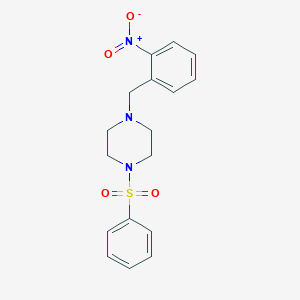
![1-[(4-Methoxyphenyl)sulfonyl]-4-(2-nitrobenzyl)piperazine](/img/structure/B229609.png)
![[3-[(3-Carboxy-2,2,3-trimethylcyclopentanecarbonyl)amino]-2-methoxypropyl]mercury;hydrate](/img/structure/B229616.png)
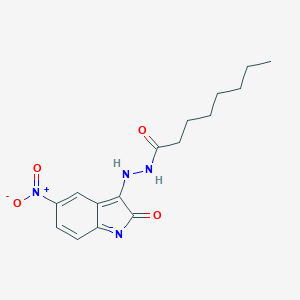
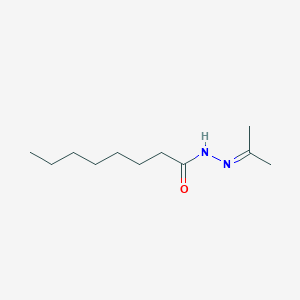
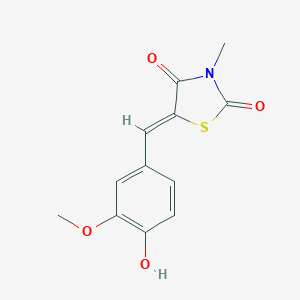
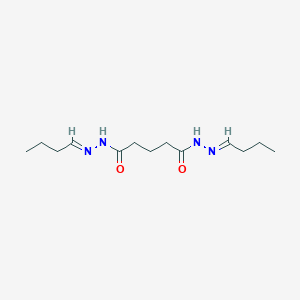
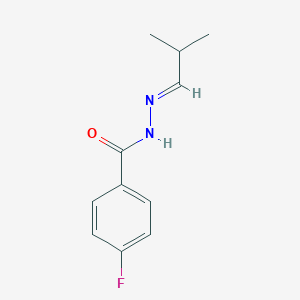
![N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B229628.png)